2-Methyl-5-nonylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
61621-55-4 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2-methyl-5-nonylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
WWGAOTDZCNPCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC(=O)C(C(=O)C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 Nonylcyclohexane 1,3 Dione
De Novo Synthesis Strategies for the Cyclohexane-1,3-dione Core
The foundational step in synthesizing the target molecule is the construction of the cyclohexane-1,3-dione scaffold. This can be achieved through several reliable methods, including classical ring-closing reactions and the reduction of aromatic precursors.
Ring-Closing Reactions: Michael-Claisen Condensations and Related Processes
A primary strategy for forming the cyclohexane-1,3-dione ring is through a sequence of Michael addition and Claisen condensation reactions. organic-chemistry.orgresearchgate.net This approach typically involves the reaction of a Michael donor, such as a malonic ester, with an α,β-unsaturated ketone (a Michael acceptor). The synthesis of dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as a classic example of this process, where diethyl malonate adds to mesityl oxide in a base-catalyzed Michael addition. studycorgi.com The resulting intermediate then undergoes an intramolecular Claisen condensation to form the cyclic dione (B5365651). studycorgi.com
This sequence can be adapted to synthesize substituted cyclohexane-1,3-diones. For instance, a regio-selective and consecutive Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-dione derivatives starting from acetone (B3395972) or substituted acetones and α,β-unsaturated esters. google.comgoogle.com This method demonstrates remarkable regioselectivity in the Michael addition step, followed by the Claisen cyclization. organic-chemistry.orgresearchgate.net
| Reaction Type | Reactants | Key Features | Reference |
| Michael Addition followed by Intramolecular Claisen Condensation | Diethyl malonate and Mesityl oxide | Base-catalyzed, forms the cyclic β-diketone core | studycorgi.com |
| Consecutive Michael-Claisen Process | Acetone/substituted acetone and α,β-unsaturated esters | Regioselective, suitable for gram-scale synthesis | google.comresearchgate.net |
Hydrogenation of Aromatic Precursors for Dihydroresorcinol Derivatives
An alternative and widely used method for preparing the cyclohexane-1,3-dione core, also known as dihydroresorcinol, is the catalytic hydrogenation of resorcinol (B1680541) (1,3-dihydroxybenzene) or its derivatives. orgsyn.org This reaction involves the reduction of the aromatic ring to yield the desired cyclic diketone.
The process is typically carried out using a nickel catalyst under hydrogen pressure. orgsyn.org For example, resorcinol can be hydrogenated in the presence of a finely powdered nickel catalyst in an aqueous sodium hydroxide (B78521) solution. orgsyn.org The reaction is generally exothermic and is continued until the theoretical amount of hydrogen has been absorbed. orgsyn.org Studies on the hydrogenation of resorcinol over a Rh/silica catalyst have shown it to be the most reactive among dihydroxybenzene isomers. mdpi.com The reaction pathway can lead to various products, including cyclohexanediol isomers and cyclohexanone, depending on the reaction conditions. mdpi.comresearchgate.net
| Precursor | Catalyst | Key Conditions | Primary Product | Reference |
| Resorcinol | Nickel | Aqueous NaOH, Hydrogen pressure (~1900 lb), 45–50°C | Dihydroresorcinol (Cyclohexane-1,3-dione) | orgsyn.org |
| Resorcinol | Rh/Silica | 3 barg H₂, 323 K | Cyclohexanol, Cyclohexanediol isomers | mdpi.com |
Introduction of Methyl and Nonyl Substituents via Alkylation and Derivatization
Once the cyclohexane-1,3-dione scaffold is obtained, the next phase involves the precise introduction of the methyl group at the C-2 position and the nonyl group at the C-5 position.
Regioselective Methylation at the 2-Position
The methylation of cyclohexane-1,3-dione is a well-established procedure. The protons at the C-2 position are acidic due to the adjacent carbonyl groups, facilitating deprotonation and subsequent alkylation. The synthesis of 2-methyl-1,3-cyclohexanedione can be performed directly after the hydrogenation of resorcinol without isolating the intermediate dihydroresorcinol. orgsyn.org The reaction mixture from the hydrogenation is treated with methyl iodide in the presence of a base to achieve methylation at the 2-position. orgsyn.org This one-pot procedure is efficient for producing 2-methyl-1,3-cyclohexanedione. orgsyn.orggoogle.com
Direct alkylation of 2-methylcyclohexane-1,3-dione (B75653) can be challenging due to competing O-alkylation. nih.govthieme-connect.com To overcome this, methods involving the derivatization of the dione, for instance, into ketodimethyl hydrazones, have been developed to ensure C-selective alkylation. nih.govthieme-connect.com
Strategies for Nonyl Group Introduction at the 5-Position
Introducing the long-chain nonyl group at the 5-position requires a different strategy. Two main retrosynthetic approaches can be considered:
Starting with a nonyl-substituted precursor: One could envision a Michael acceptor that already contains the nonyl chain. For example, an appropriately substituted α,β-unsaturated ketone could be reacted with a malonic ester equivalent in a Michael-Claisen sequence to build the 5-nonylcyclohexane-1,3-dione (B14596594) ring system directly.
Alkylation of a pre-formed ring: A more common approach would be the alkylation of a pre-formed cyclohexane-1,3-dione. This typically involves a Michael addition reaction where the enolate of the dione acts as a nucleophile. The synthesis of 5-alkylcyclohexane-1,3-diones can be achieved by reacting cyclohexane-1,3-dione with an α,β-unsaturated compound containing the desired alkyl chain.
While direct literature on the synthesis of 5-nonylcyclohexane-1,3-dione is sparse, the principles of Michael addition are well-documented for similar systems. The reaction would likely involve the addition of the enolate of a suitable cyclohexane-1,3-dione derivative to a nonyl-containing Michael acceptor, such as a nonyl vinyl ketone or a related α,β-unsaturated ester or nitrile.
Multi-Component Reactions and Tandem Processes for Scaffold Assembly
Modern synthetic organic chemistry often favors multi-component reactions (MCRs) and tandem or cascade processes for their efficiency in building molecular complexity in a single pot. beilstein-journals.org Such strategies are applicable to the synthesis of highly substituted cyclohexane (B81311) derivatives.
For example, a cascade inter–intramolecular double Michael addition strategy has been reported for synthesizing highly functionalized cyclohexanones. beilstein-journals.org While not directly yielding the dione, this illustrates the power of cascade reactions in forming the cyclohexane ring. A one-pot multi-component reaction can be used to prepare novel cyclohexane-1,3-dione derivatives with a chiral center. google.com Furthermore, a four-component quadruple cascade reaction has been established for generating complex bis-spirocyclohexanes, showcasing an unusual [1 + 1 + 1 + 3] annulation pathway. nih.govresearchgate.net These advanced methods could potentially be adapted for the streamlined synthesis of 2-Methyl-5-nonylcyclohexane-1,3-dione by carefully selecting the appropriate starting materials that would assemble into the desired scaffold through a programmed reaction sequence.
Diastereoselective and Enantioselective Synthetic Approaches for Substituted Derivatives
The synthesis of specific stereoisomers of substituted cyclohexane-1,3-diones, such as derivatives of this compound, often employs asymmetric catalytic methods to control the formation of chiral centers. Organocatalysis has emerged as a powerful tool in this regard, offering efficient pathways to highly functionalized and enantiomerically enriched cyclohexane derivatives.
One notable approach involves the use of chiral amine catalysts, which can activate substrates through the formation of enamines or iminium ions. For instance, a highly stereoselective one-pot organocatalytic procedure has been developed for the synthesis of fully substituted cyclohexanes bearing five contiguous stereocenters. nih.gov This method utilizes a Michael-Michael-1,2-addition sequence, initiated by a chiral amino-squaramide catalyst, to achieve excellent yields and stereoselectivities (>30:1 dr and 96–99% ee). nih.gov While not directly applied to this compound, this strategy highlights the potential for creating complex stereochemical arrays on the cyclohexane framework.
Another powerful strategy is the organocatalytic cascade vinylogous Michael-cyclization. This has been successfully used to construct fully substituted cyclohexa-1,3-dienes with two contiguous stereocenters in a single diastereomer with high enantioselectivity. researchgate.net Cinchona alkaloid-derived thiourea (B124793) catalysts have proven effective in these transformations. researchgate.net Such methodologies could be adapted for the asymmetric synthesis of 2,5-disubstituted cyclohexane-1,3-dione derivatives.
The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction represents another key transformation for the enantioselective synthesis of bicyclic systems containing a cyclohexane-1,3-dione moiety. A diastereo- and enantioselective HPESW reaction has been developed for the construction of AB ring systems with continuous stereogenic centers, achieving high yield, enantiomeric excess, and diastereomeric ratio (76% yield, 90% ee, dr = 19:1). acs.org This demonstrates the feasibility of controlling stereochemistry in complex ring systems related to cyclohexane-1,3-diones.
Below is a table summarizing representative diastereoselective and enantioselective synthetic approaches applicable to substituted cyclohexane-1,3-dione derivatives.
| Catalytic System | Reaction Type | Key Features | Achieved Stereoselectivity | Reference |
| Chiral Amino-squaramide | Michael-Michael-1,2-addition | One-pot synthesis of highly substituted cyclohexanes. | >30:1 dr, 96-99% ee | nih.gov |
| Cinchona Alkaloid-derived Thiourea | Cascade Michael-Cyclization | Forms fully substituted cyclohexa-1,3-dienes. | Single diastereomer, good to excellent ee | researchgate.net |
| CuI/(R)-Fesulphos | [3+2] Cycloaddition | Synthesis of diazabicyclo[3.1.0]hexanes with quaternary stereocenters. | High dr, up to 98% ee | rsc.org |
| Chiral N,N'-dioxide/Sc(III) complex | Ring-opening/migration cascade | Synthesis of chiral dihydro-1H-pyrazoles. | Excellent ee values | researchgate.net |
Evaluation of Synthetic Efficiency and Scalability
The practical utility of any synthetic methodology hinges on its efficiency and scalability. For cyclohexane-1,3-dione derivatives, researchers have focused on developing robust and scalable processes.
A notable example of a scalable synthesis is a consecutive Michael-Claisen process for the preparation of cyclohexane-1,3-dione derivatives from acetone and its substituted counterparts. organic-chemistry.org This method has demonstrated the potential for large-scale synthesis, with reports of producing up to 20 grams of a related product, ethyl 3-(2,4-dioxocyclohexyl)propanoate. organic-chemistry.org The process involves the regioselective Michael addition followed by a Claisen cyclization, offering a straightforward route to the core structure. organic-chemistry.org
Furthermore, gas-phase reactions over solid catalysts present an alternative for continuous and potentially scalable production. A process for preparing cyclohexane-1,3-diones by contacting a delta-keto ester in the gaseous state with a thermally stable solid material has been patented. google.com This method reports high efficiency, with yields of up to 93-94% based on the converted starting material. google.com Such continuous flow processes can offer advantages in terms of safety, efficiency, and ease of scale-up compared to traditional batch processes.
The efficiency of a synthesis is often evaluated by its yield, atom economy, and the number of synthetic steps. High-throughput experimentation has been employed to rapidly define optimal conditions for reactions, such as stereoconvergent Suzuki-Miyaura cross-couplings and subsequent asymmetric hydrogenations, which have been successfully executed on a kilogram scale for related chiral molecules. nih.gov
The following table provides an overview of studies evaluating the synthetic efficiency and scalability for the synthesis of cyclohexane-1,3-dione derivatives.
| Synthetic Method | Key Efficiency/Scalability Features | Reported Scale/Yield | Reference |
| Consecutive Michael-Claisen Process | Enables large-scale synthesis from simple precursors. | Up to 20 grams | organic-chemistry.org |
| Gas-Phase Cyclization of Delta-Keto Esters | Continuous process with high efficiency. | Yields of 93-94% | google.com |
| High-Throughput Experimentation for Asymmetric Hydrogenation | Rapid optimization for large-scale synthesis. | Multigram to kilogram scale | nih.gov |
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Advanced Spectroscopic and Analytical Characterization of 2 Methyl 5 Nonylcyclohexane 1,3 Dione
Chromatographic Methods for Purity Assessment and Isolation
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For a compound like 2-Methyl-5-nonylcyclohexane-1,3-dione, GC-MS would be instrumental in determining its purity, identifying potential isomers, and elucidating its fragmentation pattern upon electron ionization.
In a typical GC-MS analysis, the compound would be injected into the gas chromatograph, where it would be vaporized and carried by an inert gas through a capillary column. The separation would be based on the compound's boiling point and its interaction with the stationary phase of the column. Due to its molecular weight and the presence of a nonyl side chain, a temperature-programmed analysis would likely be necessary to ensure its elution from the column.
Following separation by GC, the compound would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragmentation would be expected to involve cleavage of the nonyl side chain and fragmentation of the cyclohexane-1,3-dione ring.
While specific retention times and mass spectra for this compound are not available, the analysis of other alkylated cyclohexanediones demonstrates the utility of GC-MS in their characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally labile. Given the dione (B5365651) structure, this compound may exist in tautomeric forms (keto-enol), which can be investigated using LC-MS.
In an LC-MS analysis, the compound would be dissolved in a suitable solvent and injected into the liquid chromatograph. Separation would be achieved on a column, typically a reversed-phase column, where the separation is based on the compound's polarity. A mobile phase gradient would likely be employed for efficient elution.
The eluent from the LC would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These "soft" ionization techniques are less likely to cause fragmentation than EI, often resulting in a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which provides accurate molecular weight information. High-resolution mass spectrometry (HRMS) coupled with LC could be used to determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the molecular ion, providing further structural information. For long-chain lipids and related molecules, LC-MS is a standard and powerful analytical tool. nih.govnih.govchromatographyonline.com
Thermal Analysis Techniques (e.g., TGA, DTA) for Phase Behavior and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. nih.gov For this compound, these techniques would provide information on its thermal stability, melting point, boiling point, and decomposition profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This is crucial for understanding the material's thermal stability.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. A DTA curve would show endothermic peaks corresponding to phase transitions like melting and boiling, and exothermic peaks corresponding to processes like crystallization or decomposition.
While no specific TGA or DTA data for this compound has been published, studies on other β-diketones demonstrate that their thermal decomposition pathways can be complex. nih.gov
X-ray Diffraction for Solid-State Conformation and Crystal Structure
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the substituents (methyl and nonyl groups) can be in either axial or equatorial positions. XRD analysis would unambiguously determine the preferred conformation in the solid state. This information is vital for understanding the molecule's physical properties and its interactions in a biological or chemical system.
While the crystal structure of this compound has not been reported, structural studies of other substituted cyclohexane-1,3-diones have been published, providing a framework for what might be expected. iucr.org
Computational and Theoretical Studies of 2 Methyl 5 Nonylcyclohexane 1,3 Dione
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are essential for understanding the electronic properties of molecules, providing insights into stability, reactivity, and charge distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It determines the total energy of a system based on its electron density, allowing for the prediction of ground state properties like optimized geometry (bond lengths and angles) and thermodynamic stability. nih.govresearchgate.net For a molecule like 2-Methyl-5-nonylcyclohexane-1,3-dione, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
These calculations would predict the most stable three-dimensional arrangement of the atoms. The cyclohexane-1,3-dione ring would adopt a preferred conformation, and the bond lengths and angles would be determined by factors like hybridization and steric strain.
Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar cyclic ketones and diones. Actual values would require specific computation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-C (in ring) | ~1.53 - 1.54 Å | |
| C-C (carbonyl-alpha) | ~1.51 Å | |
| Bond Angle | C-C-C (in ring) | ~111° - 113° |
| O=C-C | ~120° - 122° |
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. mdpi.comnih.gov
For this compound, the HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, which have lone pairs of electrons. The LUMO would likely be centered on the C=O π* antibonding orbitals.
The electronic density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of high electron density (negative potential) around the electronegative oxygen atoms of the carbonyl groups. researchgate.net Conversely, the carbonyl carbons and the acidic α-hydrogens would exhibit a more positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net
Conformational Analysis and Potential Energy Surfaces
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.org A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry, mapping the energy of all possible conformations. researchgate.netemory.edu
The cyclohexane (B81311) ring is not planar and primarily exists in several conformations, including the high-stability "chair" form and the less stable "boat" and "twist-boat" forms. fiveable.me The chair conformation is favored because it minimizes both angle strain and torsional strain.
For this compound, the substituents (methyl and nonyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sapub.org The stability of a given chair conformation is largely dictated by steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. sapub.orglibretexts.org Generally, larger substituents are more stable in the equatorial position to avoid these interactions. libretexts.org
The analysis depends on the stereoisomerism (cis or trans) between the methyl and nonyl groups:
trans-isomer : One group is "up" and one is "down". In a ring flip, the diequatorial conformer (both groups equatorial) would be significantly more stable than the diaxial conformer.
cis-isomer : Both groups are on the same side ("up" or "down"). Both chair conformations will have one axial and one equatorial substituent. The more stable conformer will be the one with the larger nonyl group in the equatorial position. libretexts.org
Table 2: Illustrative Relative Energies of Chair Conformations for cis-1-Methyl-4-nonylcyclohexane Analog Note: This table provides a conceptual comparison for a related structure. The dione (B5365651) functionality would alter these values slightly.
| Conformer | Methyl Position | Nonyl Position | Relative Energy (kcal/mol) | Stability |
| 1 | Axial | Equatorial | ~1.7 | Less Stable |
| 2 | Equatorial | Axial | ~2.1 | Least Stable |
| 3 (trans) | Equatorial | Equatorial | 0 | Most Stable |
| 4 (trans) | Axial | Axial | > 3.8 | Highly Unstable |
The nine-carbon nonyl chain introduces additional conformational flexibility. Rotations around the eight carbon-carbon single bonds lead to numerous rotameric states. The most stable conformation for an unconstrained alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes steric repulsion between adjacent parts of the chain, resulting in a fully extended zig-zag shape. Other conformations, such as those with gauche interactions, are higher in energy and thus less populated at equilibrium.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-evolved behavior of this compound at an atomic level. These simulations can reveal the preferred conformations of the molecule, the dynamics of the alkyl substituents, and the nature of its interactions with different solvent environments.
Solvent interactions play a crucial role in the dynamic behavior of this compound. MD simulations in explicit solvent models can provide a detailed picture of how solvent molecules arrange around the solute and affect its conformational preferences. In a nonpolar solvent, the interactions would be dominated by van der Waals forces, and the conformational dynamics would be largely governed by intramolecular steric effects. In polar solvents, the two carbonyl groups of the dione functionality would be expected to form hydrogen bonds with protic solvent molecules or engage in strong dipole-dipole interactions with aprotic polar solvents. These specific interactions with the polar head of the molecule could influence the conformational equilibrium of the cyclohexane ring and the orientation of the nonyl tail. The long, nonpolar nonyl chain would likely experience solvophobic effects in highly polar solvents, potentially leading to self-association or interaction with other nonpolar solutes if present.
A hypothetical study could involve running MD simulations in a variety of solvents to quantify these effects. The table below illustrates the type of data that could be generated from such a study, showing the predicted predominant conformer and the potential for solvent-specific interactions.
Table 1: Predicted Conformational Preferences and Solvent Interactions of this compound from Hypothetical Molecular Dynamics Simulations
| Solvent | Predicted Predominant Conformer | Key Solute-Solvent Interactions | Expected Influence on Nonyl Chain Conformation |
|---|---|---|---|
| Hexane (Nonpolar) | Chair (di-equatorial) | Van der Waals forces | Highly flexible, extended conformations favored |
| Chloroform (Polar aprotic) | Chair (di-equatorial) | Dipole-dipole interactions at carbonyl groups | Slightly more compact due to solvophobic effects |
| Methanol (B129727) (Polar protic) | Chair (di-equatorial) | Hydrogen bonding at carbonyl groups | Increased tendency for chain folding or aggregation |
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational chemistry provides robust methods for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra. For this compound, density functional theory (DFT) is a commonly employed method for predicting NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy. dtic.mildtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR spectra is a powerful tool in structural chemistry. acs.orgnih.govresearchgate.net For this compound, distinct chemical shifts would be expected for the different carbon and proton environments.
In the ¹³C NMR spectrum, the carbonyl carbons of the dione would resonate at the lowest field (highest ppm), typically in the range of 200-220 ppm. The exact chemical shift would be sensitive to the local geometry and solvent. The carbons of the cyclohexane ring would appear at intermediate chemical shifts, with the substituted carbons (C-2 and C-5) showing distinct signals from the unsubstituted methylene (B1212753) carbons. The carbons of the nonyl chain would exhibit a series of signals in the aliphatic region, with the terminal methyl group being the most shielded (lowest ppm). The methyl group at the C-2 position would also have a characteristic chemical shift in the aliphatic region.
The ¹H NMR spectrum would be more complex due to spin-spin coupling. The protons on the cyclohexane ring would show complex splitting patterns, and their chemical shifts would depend on whether they are in an axial or equatorial position. The coupling constants between vicinal protons can provide information about the dihedral angles and thus the conformation of the ring. jeol.com The protons of the nonyl chain would largely overlap in the aliphatic region, with the terminal methyl group likely appearing as a triplet. The methyl group on the ring would likely be a doublet.
The following table provides a hypothetical prediction of the ¹³C NMR chemical shifts for this compound based on DFT calculations and data from analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C1, C3 (Carbonyls) | 205 - 215 | Deshielded due to the electronegative oxygen. |
| C2 | 50 - 60 | Substituted with a methyl group. |
| C5 | 40 - 50 | Substituted with a nonyl group. |
| C4, C6 (Ring CH₂) | 30 - 45 | Methylene groups of the cyclohexane ring. |
| Nonyl Chain (CH₂) | 20 - 35 | Multiple overlapping signals. |
| C2-Methyl | 15 - 25 | Methyl group attached to the ring. |
| Nonyl Chain (Terminal CH₃) | 10 - 15 | Most shielded carbon of the nonyl chain. |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two carbonyl groups. For cyclic ketones, this band typically appears in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups might lead to a broadening of this peak or the appearance of two closely spaced bands due to symmetric and asymmetric stretching modes. The C-H stretching vibrations of the methyl and methylene groups in the cyclohexane ring and the nonyl chain would appear in the 2850-3000 cm⁻¹ region. The C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ range. DFT calculations can predict these vibrational frequencies, and while there can be systematic errors, scaling factors are often used to improve the agreement with experimental data. researchgate.netqiboch.com
Mass Spectrometry (MS): While not a spectroscopic method in the same vein as NMR or IR, the prediction of mass spectra is another area of computational chemistry. For this compound, the molecular ion peak would be expected in the high-resolution mass spectrum. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the nonyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation pathway for ketones. The loss of the nonyl chain would result in a prominent peak corresponding to the 2-methylcyclohexane-1,3-dione (B75653) cation.
Reactivity and Chemical Transformations of 2 Methyl 5 Nonylcyclohexane 1,3 Dione
Acidic Properties and Enolate Formation
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) in 1,3-dicarbonyl compounds are significantly more acidic than typical methylene (B1212753) protons. This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent carbonyl oxygens and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate ion.
In the presence of a base, 2-Methyl-5-nonylcyclohexane-1,3-dione is readily deprotonated at the C2 position to form a stable enolate. However, with a substituent already at C2, the protons at C4 and C6 can also be removed, though they are generally less acidic. The primary reactivity stems from the keto-enol tautomerism inherent to the 1,3-dione system. acs.org The resulting enolate is a potent nucleophile, with the negative charge delocalized over the oxygen atoms and the α-carbon, making it a crucial intermediate for many of the reactions discussed below. Cyclic 1,3-diketones are known to possess a reactive α-methylene group, which is central to their function as reactants in various chemical transformations. acs.org
Electrophilic and Nucleophilic Reactions at the Carbonyl and Methylene Centers
The structure of this compound offers multiple sites for both electrophilic and nucleophilic attack.
Electrophilic Centers : The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Standard carbonyl addition reactions can occur at these sites.
Nucleophilic Centers : The enolate form of the molecule is a strong nucleophile. Reactions with electrophiles can occur at either the central carbon (C-alkylation) or the enolate oxygen (O-alkylation). The 2,2-dialkylcyclohexane-1,3-dione subunit is a common building block in the synthesis of natural products like terpenes and steroids. nih.gov The preparation of these structures often involves the alkylation of a precursor like 2-methylcyclohexane-1,3-dione (B75653). nih.gov However, alkylation with unactivated sp³ electrophiles can be challenging due to a preference for O-alkylation over the desired C-alkylation, which limits the method's effectiveness. nih.gov To overcome this, methods involving derivatization, such as forming ketodimethyl hydrazones, have been developed to achieve high-yielding C-selective alkylation. nih.gov
Derivatization of the 1,3-Diketone System (e.g., formation of enol ethers, enamines)
The 1,3-dicarbonyl moiety can be readily converted into other functional groups, enhancing its synthetic utility.
Enol Ethers : As mentioned previously, O-alkylation of the enolate leads to the formation of enol ethers. The regioselectivity between C- and O-alkylation can often be controlled by the reaction conditions, such as the choice of solvent, counter-ion, and alkylating agent. nih.gov
Enamines : Enamines are formed through the condensation of the 1,3-dione with a primary or secondary amine. A common and efficient method involves reacting the dione (B5365651) with an amide acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction produces an enaminone, a versatile intermediate for the synthesis of various heterocyclic compounds. clockss.org Enamines can also be used as reactants in their own right, for example, as the nucleophilic component in a Robinson Annulation. fiveable.me
| Derivative | Reagent(s) | Functional Group Formed |
| Enol Ether | Alkyl Halide (under conditions favoring O-alkylation) | C=C-O-R |
| Enamine/Enaminone | Primary/Secondary Amine or DMF-DMA | N-C=C-C=O |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound centers on the two carbonyl functionalities. These groups can be selectively or fully reduced to alcohols, or in some cases, completely removed. Oxidation reactions are less common for the saturated diketone but can be achieved under specific conditions.
Reduction Reactions
The most prevalent transformations involve the reduction of the ketone groups to secondary alcohols. The choice of reducing agent and reaction conditions determines the final product, which can range from a mono-reduced hydroxyketone to a fully reduced diol.
Catalytic Hydrogenation: This method involves treating the diketone with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts such as ruthenium on carbon (Ru/C) or specialized iron complexes are effective for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. nih.govresearchgate.net The reaction typically proceeds stepwise, first forming the intermediate 3-hydroxy-2-methyl-5-nonylcyclohexan-1-one, followed by the reduction of the second ketone to yield 2-methyl-5-nonylcyclohexane-1,3-diol as a mixture of diastereomers. nih.gov
Hydride Reduction: Complex metal hydrides are widely used for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces the carbonyl groups to hydroxyl groups. rsc.orgmnstate.edu The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. Due to the stereocenters in the molecule, the hydride can attack from different faces of the carbonyls, leading to a mixture of cis and trans diastereomers of the final 1,3-diol. mnstate.edu
Deoxygenation (Wolff-Kishner/Caglioti Reaction): For the complete removal of the carbonyl oxygen atoms, the diketone can be converted into a bis(tosylhydrazone) derivative. Subsequent treatment of this intermediate with a hydride reagent like sodium borohydride can effect the reduction of the C=N bond and elimination to yield the corresponding alkane, 2-methyl-5-nonylcyclohexane. orgsyn.org
Table 1: Summary of Reduction Reactions
| Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ru/C or Fe catalyst | 2-Methyl-5-nonylcyclohexane-1,3-diol | Forms a mixture of diastereomers. nih.govresearchgate.net |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 2-Methyl-5-nonylcyclohexane-1,3-diol | A common, mild method for converting ketones to alcohols. rsc.org |
| Deoxygenation | 1. Tosylhydrazide 2. Sodium Borohydride (NaBH₄) | 2-Methyl-5-nonylcyclohexane | Complete removal of both carbonyl groups. orgsyn.org |
Oxidation Reactions
Oxidation of the saturated this compound is less straightforward. The molecule lacks double bonds for epoxidation or cleavage, and the tertiary carbon at C2 is already part of a carbonyl system. However, specific reagents can induce oxidation at other positions.
α-Hydroxylation: It is possible to introduce a hydroxyl group at the α-positions (C4 or C6) of the carbonyl groups. Reagents such as hypervalent iodine compounds (e.g., iodobenzene (B50100) diacetate) under basic conditions can facilitate α-oxidation of cyclic ketones. researchgate.net
Oxidative Cleavage: Under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, the ring can undergo C-C bond cleavage. This is a degradative process that breaks open the cyclohexane (B81311) ring to form dicarboxylic acids.
Transformations Involving the Nonyl Substituent
The nonyl substituent is a long, saturated alkyl chain, which is generally the least reactive portion of the molecule. Transformations of this chain are challenging and typically require harsh conditions or specialized reagents that proceed via radical mechanisms.
Free-Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN) and a halogen source (e.g., Br₂ or N-bromosuccinimide), it is possible to introduce a halogen atom onto the nonyl chain. This reaction is typically not very selective, leading to a mixture of products with halogenation occurring at various secondary carbon atoms along the chain.
Remote Functionalization: While not documented for this specific compound, advanced synthetic methods exist for functionalizing C-H bonds at positions remote from existing functional groups. Reactions like the Hofmann-Löffler-Freytag reaction or Barton radical reactions could theoretically be adapted to introduce functionality (e.g., a halogen or oxygen-containing group) at a specific carbon on the nonyl chain, although this would require prior modification of the primary molecule to install a directing group.
Table 2: Potential Transformations of the Nonyl Substituent
| Reaction Type | Typical Reagents | Potential Product | Notes |
|---|---|---|---|
| Free-Radical Bromination | Br₂, UV light | 2-Methyl-5-(bromo-nonyl)cyclohexane-1,3-dione | Reaction is generally non-selective, producing a mixture of isomers. |
| Terminal Oxidation | Specialized catalysts (e.g., Mn or Fe porphyrins) | 2-Methyl-5-(9-hydroxynonyl)cyclohexane-1,3-dione | Requires advanced catalytic systems to achieve selectivity for the terminal methyl group. |
Cyclization and Rearrangement Reactions of Derivatives (e.g., Semmler–Wolff-type aromatization of monooximes)
One of the most significant transformations of derivatives of this compound involves the Semmler–Wolff reaction, which converts a cyclohexenone oxime into a substituted aniline (B41778). ijsrp.orgchem-station.com This process provides a powerful route to synthesize aromatic amines from cyclic ketone precursors. The reaction proceeds in two main stages.
Monooxime Formation: The diketone is first reacted with hydroxylamine (B1172632) (NH₂OH) to form a monooxime. Due to the asymmetry of the diketone, this reaction can potentially yield two regioisomeric oximes, although one may be favored based on steric accessibility of the carbonyl groups.
Aromatization: The resulting oxime is then subjected to aromatization conditions. Classical methods employ harsh reagents like acetic anhydride (B1165640) and hydrogen chloride, which can lead to low yields and side reactions like the Beckmann rearrangement. chem-station.comnih.gov More modern and efficient protocols utilize homogeneous palladium catalysts, which operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields of the desired aniline product. nih.gov
In this reaction, the cyclohexene (B86901) ring of the oxime derivative undergoes a rearrangement and dehydration cascade, ultimately resulting in the formation of a stable aromatic ring. For this compound, this transformation would lead to a polysubstituted aminophenol, a valuable building block in medicinal and materials chemistry.
Table 3: Semmler-Wolff Aromatization Pathway
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1. Oximation | This compound | Hydroxylamine (NH₂OH) | 3-Hydroxyimino-2-methyl-5-nonylcyclohexan-1-one |
| 2. Aromatization | 3-Hydroxyimino-2-methyl-5-nonylcyclohexan-1-one | Pd catalyst or Ac₂O/HCl | 5-Amino-4-methyl-2-nonylphenol |
Applications in Contemporary Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
Cyclohexane-1,3-dione and its derivatives are esteemed as versatile building blocks in the field of organic chemistry. nih.gov The presence of two carbonyl groups and an active methylene (B1212753) group provides multiple reaction sites, allowing for a variety of chemical transformations. The core structure of 2-Methyl-5-nonylcyclohexane-1,3-dione, featuring both a methyl and a long-chain nonyl group, offers a scaffold with both steric and electronic diversity. This duality is advantageous in the synthesis of complex molecules where precise control over reactivity and stereochemistry is paramount.
The general reactivity of the cyclohexane-1,3-dione moiety allows it to participate in a wide array of synthetic transformations, including alkylations, acylations, and condensations. These reactions are fundamental to the construction of intricate molecular frameworks. For instance, a method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) has been developed, which is crucial for creating quaternary carbon centers, a common feature in many complex natural products. nih.gov It is plausible that similar methodologies could be applied to this compound to introduce further complexity.
The utility of such building blocks is exemplified by their application in the synthesis of intricate natural products, including terpenes and steroids. nih.gov The nonyl side chain of this compound could serve as a lipophilic tail, influencing the solubility and biological activity of the resulting complex molecules.
| Reaction Type | Potential Application with this compound | Significance |
| C-Alkylation | Introduction of additional alkyl or functionalized groups at the C-2 position. | Creation of sterically hindered and structurally complex centers. |
| O-Alkylation | Formation of enol ethers. | Precursors for further transformations and can influence reactivity. |
| Michael Addition | Reaction with α,β-unsaturated carbonyl compounds. | Formation of new carbon-carbon bonds and expansion of the molecular framework. |
| Knoevenagel Condensation | Reaction with aldehydes and ketones. | Synthesis of a variety of substituted alkenes and heterocyclic systems. |
Precursor to Structurally Diverse Heterocyclic Systems
The cyclohexane-1,3-dione framework is a well-established precursor for the synthesis of a multitude of heterocyclic compounds. nih.govresearchgate.net The dicarbonyl functionality can react with various dinucleophiles to form fused heterocyclic rings. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with hydroxylamine (B1172632) can lead to isoxazoles.
Given the structure of this compound, it could be employed in the synthesis of novel heterocyclic systems bearing a lipophilic nonyl group. Such compounds may exhibit interesting biological properties due to their amphiphilic nature. The synthesis of 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione highlights the versatility of this scaffold in generating complex heterocyclic structures with potential applications as anti-proliferative agents and kinase inhibitors. nih.gov
| Dinucleophile | Resulting Heterocyclic System | Potential Significance |
| Hydrazine | Fused Pyrazole | Core structure in many pharmaceuticals. |
| Phenylhydrazine | Fused N-phenylpyrazole | Potential for varied biological activities. |
| Hydroxylamine | Fused Isoxazole | Important scaffold in medicinal chemistry. |
| Urea/Thiourea (B124793) | Fused Pyrimidine/Thiopyrimidine | Building blocks for nucleoside analogs and other bioactive molecules. |
| Amidines | Fused Pyrimidine | Access to a broad range of functionalized heterocycles. |
Utility in the Construction of Carbocyclic Frameworks
In addition to forming heterocyclic systems, this compound is a valuable precursor for the construction of more complex carbocyclic frameworks. The reactivity of the dione (B5365651) allows for its participation in various annulation reactions, which are key strategies for building fused ring systems.
One of the most notable applications of cyclohexane-1,3-diones is in the Robinson annulation, a powerful method for the formation of a six-membered ring. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. By carefully choosing the reaction partners, intricate polycyclic systems, which form the core of many natural products like steroids and terpenoids, can be constructed. The presence of the methyl and nonyl groups on the this compound ring would influence the stereochemical outcome of such annulation reactions, providing a route to specific stereoisomers.
Scaffold for the Synthesis of Natural Product Analogs
A significant area of research in organic chemistry is the synthesis of natural products and their analogs to study their biological activity and develop new therapeutic agents. The 2,5-dialkylcyclohexane-1,3-dione motif has been identified as a new class of natural products. nih.gov For example, compounds like 2-ethyl-5-pentylcyclohexan-1,3-dione have been isolated and identified as playing a role in the pollination of certain orchid species. nih.gov
This discovery suggests that this compound could either be a yet-to-be-discovered natural product or a close analog of this class of compounds. Its synthesis would, therefore, be of interest for biological screening and for studying structure-activity relationships within this family of natural products. The structural similarity to these naturally occurring signaling molecules makes it a valuable scaffold for the design and synthesis of novel bioactive molecules.
Development of Novel Catalytic Systems and Reagents
While the direct use of this compound in the development of novel catalytic systems and reagents is not yet documented, the inherent reactivity of the β-dicarbonyl moiety suggests potential in this area. The acidic nature of the proton at the C-2 position allows for the formation of a stable enolate, which can act as a nucleophile in various catalytic cycles.
Furthermore, the ability of the dione to act as a ligand for metal ions could be exploited in the development of new catalysts. The coordination of a metal to the dicarbonyl unit can alter the reactivity of the organic scaffold, enabling novel transformations. The long nonyl chain could also be functionalized to append catalytic moieties or to influence the solubility and phase-transfer properties of a catalyst.
Applications in Supramolecular Chemistry and Materials Science (e.g., metal complex ligands)
The β-dicarbonyl unit of this compound can act as a bidentate ligand, capable of coordinating to a variety of metal ions to form stable chelate complexes. nih.gov The formation of such metal complexes can have profound effects on the properties of the organic molecule, leading to applications in supramolecular chemistry and materials science.
The resulting metal complexes could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The long nonyl chain could impart liquid crystalline properties to the metal complexes or facilitate their incorporation into polymeric materials. The self-assembly of these metal-ligand complexes could lead to the formation of well-ordered supramolecular architectures with potential applications in catalysis, separations, and molecular recognition.
Advanced Methodologies and Future Research Perspectives
Chemoinformatic Approaches for Structure-Reactivity Prediction
Chemoinformatic tools are increasingly employed to forecast the chemical reactivity and biological activity of molecules like 2-Methyl-5-nonylcyclohexane-1,3-dione, thereby accelerating research and development. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain, establishing a mathematical correlation between the chemical structures of compounds and their activities. nih.govacs.org
For cyclohexane-1,3-dione derivatives, QSAR models have been developed using methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govacs.org These models utilize molecular descriptors—numerical values that encode different structural features of a molecule—to predict properties like inhibitory activity against specific biological targets. nih.gov The process involves calculating a wide range of descriptors, including physicochemical, electronic, and topological properties, and then identifying those that have the most significant impact on the molecule's activity. nih.govacs.org
Computational techniques like Density-Functional Theory (DFT) are often used to calculate precise electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding reactivity. nih.govacs.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by analyzing the steric and electrostatic fields around the molecule. frontiersin.org These models generate contour maps that visualize regions where modifications to the structure of this compound could enhance or diminish its activity. frontiersin.org
| Parameter Type | Examples | Significance in Prediction |
|---|---|---|
| Molecular Descriptors | Total Energy, HOMO/LUMO energies, Polar Surface Area, Molar Refractivity, Connolly Molecular Area | Correlate structural, electronic, and physicochemical properties with chemical reactivity and biological activity. nih.govacs.org |
| Statistical Models | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), CoMFA, CoMSIA | Develop predictive equations linking descriptors to activity, enabling virtual screening and rational design. nih.govfrontiersin.org |
| Validation Metrics | Q² (Cross-validated R²), R² (Correlation coefficient), SEE (Standard Error of Estimation) | Assess the statistical significance, robustness, and predictive power of the generated QSAR model. nih.govfrontiersin.org |
Future research will likely focus on developing more sophisticated machine learning and artificial intelligence models to refine these predictions, enabling the in silico design of novel dione (B5365651) derivatives with tailored properties.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of this compound and related compounds is transitioning from traditional batch processing to more efficient continuous flow methodologies. researchgate.net Flow chemistry, often utilizing microreactors, offers significant advantages in terms of safety, control, and scalability. nih.govmdpi.com
Key benefits of this technology include superior heat and mass transfer due to the high surface-area-to-volume ratio of microreactors. chimia.chdechema.de This allows for precise temperature control, minimizing the formation of byproducts and enabling reactions that are highly exothermic or involve unstable intermediates, which would be hazardous on a large scale in a batch reactor. nih.govchimia.ch The synthesis of the parent 1,3-cyclohexanedione (B196179) scaffold via the hydrogenation of resorcinol (B1680541) is a process that benefits from continuous flow, as it improves efficiency and safety over traditional batch autoclave systems. researchgate.net Furthermore, flow chemistry allows for the seamless integration of multiple reaction and purification steps, leading to a more streamlined and automated manufacturing process. vapourtec.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited, potential for thermal runaways | Excellent, enabling precise temperature control and enhanced safety. mdpi.comdechema.de |
| Mixing | Can be inefficient, leading to local concentration gradients | Rapid and efficient, ensuring homogeneity and reproducibility. nih.govmdpi.com |
| Scalability | Complex and often requires re-optimization | Straightforward by running the system for longer periods ("scaling out"). chimia.ch |
| Safety | Higher risk due to large volumes of reagents and intermediates | Inherently safer due to small reactor volumes and better control. nih.gov |
| Process Integration | Separate steps for reaction, work-up, and purification | Allows for in-line integration of multiple steps, leading to automation. vapourtec.com |
Future work in this area will likely involve the development of fully integrated, end-to-end continuous flow systems for the production of functionalized diones, incorporating real-time process analytical technology (PAT) for monitoring and control.
Photo- and Electro-Chemical Transformations of 1,3-Diketones
Photo- and electro-chemistry offer novel, sustainable routes for the functionalization of 1,3-diones, often proceeding under mild, catalyst-free, and oxidant-free conditions. acs.org These methods utilize light or electrical current to generate highly reactive species, enabling unique chemical transformations.
Electrochemical methods have been successfully applied to 1,3-diketones for both oxidation and reduction reactions. hopemaxchem.com For instance, the electrochemical coupling of 1,3-diketones with enol acetates can produce 1,4-diketones. acs.org The proposed mechanism involves the anodic oxidation of the diketone to form a radical intermediate, which then couples with another radical species generated from the enol acetate. acs.org Electrochemical reduction of 1,3-diketones can also generate radical anions, which are valuable intermediates for further reactions. acs.org
Photochemistry provides another avenue for activating the 1,3-dione scaffold. While direct photochemical studies on this compound are limited, related dione structures have been shown to undergo photochemical reactions. For example, heterocyclic diazo-diones can be activated by visible light from LEDs to undergo insertion reactions, allowing for the introduction of new functional groups under exceptionally mild conditions. nih.gov These methods avoid the need for harsh reagents and high temperatures, aligning with green chemistry principles.
| Methodology | Reaction Type | Conditions | Products/Intermediates |
|---|---|---|---|
| Electrochemistry (Anodic) | Radical Coupling | Undivided cell, constant current, catalyst- and oxidant-free. acs.org | 1,4-Diketones. acs.org |
| Electrochemistry (Cathodic) | Reduction | Controlled potential at the cathode. hopemaxchem.com | Radical anions, alcohol groups. hopemaxchem.comacs.org |
| Photochemistry (Visible Light) | O-H Insertion (on related diazo-diones) | LED irradiation (e.g., 455 nm), ambient temperature. nih.gov | Functionalized dione derivatives. nih.gov |
The exploration of novel photo- and electro-chemical reactions for the direct functionalization of the alkyl and cyclohexanedione moieties of this compound represents a promising direction for future research.
Mechanistic Investigations of Novel Reactions
A deep understanding of reaction mechanisms is fundamental to the development of new, efficient, and selective synthetic methods for modifying this compound. The reactivity of this compound is dominated by the chemistry of the 1,3-dione moiety, which exists in tautomeric equilibrium with its enol form. wikipedia.orgjournalcra.com The acidic methylene (B1212753) proton between the two carbonyl groups and the nucleophilic character of the enolate allow for a wide range of reactions.
Mechanistic investigations combine experimental techniques with computational studies. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying reaction intermediates and final products, providing evidence for proposed reaction pathways. rsc.org For example, in the electrochemical reactions of 1,3-diketones, mechanistic proposals are based on the characterization of the products and an understanding of radical chemistry. acs.org
Computational chemistry, particularly DFT, is a powerful tool for mapping out reaction energy profiles, locating transition states, and calculating the stability of intermediates. longdom.org This allows researchers to rationalize observed outcomes, such as regioselectivity in cycloaddition reactions, and to predict the feasibility of new transformations. longdom.orgresearchgate.net For instance, understanding the factors that control C-alkylation versus O-alkylation of the dione's enolate is critical for selective synthesis and can be modeled computationally.
Future research will continue to integrate advanced spectroscopic techniques and high-level computational modeling to unravel the mechanisms of novel dione functionalization reactions, leading to the discovery of new catalysts and reaction pathways with enhanced control and selectivity.
Sustainable Synthesis and Green Chemistry Principles in Dione Functionalization
The synthesis and functionalization of this compound are increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netjddhs.com This involves a holistic approach to reaction design, from the choice of starting materials to the final product, minimizing waste and energy consumption.
The twelve principles of green chemistry provide a framework for this approach. youtube.com Key strategies applicable to dione chemistry include the use of catalysis over stoichiometric reagents, maximizing atom economy, and utilizing safer solvents and reaction conditions. greenchemistry-toolkit.orgyoutube.com For example, developing catalytic C-H activation methods to functionalize the nonyl side chain would be a greener alternative to traditional multi-step sequences involving halogenation and substitution.
The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more sustainable as they reduce the number of synthetic and purification steps, saving solvents and energy. researchgate.net Furthermore, the use of flow chemistry, as discussed in section 7.2, is a cornerstone of green process design due to its enhanced safety and efficiency. researchgate.netnih.gov
| Green Chemistry Principle | Application in the Context of this compound |
|---|---|
| 1. Prevention | Designing synthetic routes that minimize byproduct formation. youtube.com |
| 2. Atom Economy | Employing addition and cycloaddition reactions that incorporate most atoms from the reactants into the final product. greenchemistry-toolkit.org |
| 3. Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like heavy metals or harsh acids/bases. |
| 4. Designing Safer Chemicals | Modifying the dione structure to reduce potential toxicity while maintaining desired function. |
| 5. Safer Solvents and Auxiliaries | Using water, bio-based solvents, or solvent-free conditions where possible. jddhs.com |
| 6. Design for Energy Efficiency | Utilizing catalysis, microwave, or ultrasonic irradiation to enable reactions at ambient temperature and pressure. researchgate.netresearchgate.net |
| 7. Use of Renewable Feedstocks | Exploring bio-based routes to synthesize the cyclohexanedione core or the nonyl side chain. |
| 8. Reduce Derivatives | Avoiding the use of protecting groups through selective reaction design. |
| 9. Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones to improve efficiency and reduce waste. jddhs.com |
| 10. Design for Degradation | Designing dione-based products that biodegrade into harmless substances after use. |
| 11. Real-time analysis for Pollution Prevention | Implementing in-line process monitoring in continuous flow synthesis to prevent excursions and waste. |
| 12. Inherently Safer Chemistry for Accident Prevention | Using flow chemistry to minimize the volume of hazardous materials at any given time. nih.gov |
Future efforts will focus on integrating multiple green chemistry principles into the entire lifecycle of this compound, from its synthesis using renewable feedstocks to its ultimate environmental fate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
